2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a chemical compound that features a trichloroacetamide moiety linked to a propyl chain with an imidazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the following steps:
Formation of Methyl Trichloroacetate: Trichloroacetic acid reacts with a methylating agent such as methanol or methyl bromide under basic conditions to form methyl trichloroacetate.
Reaction with Imidazole: Methyl trichloroacetate is then reacted with imidazole under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trichloroacetamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced imidazole derivatives.
Scientific Research Applications
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to its target enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)ethyl]acetamide: Similar structure but with an ethyl chain instead of a propyl chain.
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)butyl]acetamide: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to its specific chain length and the presence of the trichloroacetamide moiety, which can influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,2,2-trichloro-N-(3-imidazol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3N3O/c9-8(10,11)7(15)13-2-1-4-14-5-3-12-6-14/h3,5-6H,1-2,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWPNHKKNZQZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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